4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methylsulfonyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGRQKYQPMBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Core: : This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester.
Introduction of the Phenyl Group: : The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Chlorophenyl Sulfanyl Group: : This step involves the reaction of the intermediate with a chlorophenyl sulfanyl compound under suitable conditions.
Introduction of the Methyl Sulfone Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone: can undergo various types of chemical reactions, including:
Oxidation: : The sulfone group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can occur at different positions on the pyrimidinyl core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Industry: : Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone exerts its effects involves its interaction with specific molecular targets and pathways. The sulfone group, in particular, can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone: can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone
4-[(4-Chlorophenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of sulfone and pyrimidinyl groups, which can impart distinct chemical and biological properties.
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, a compound with the molecular formula and a molecular weight of 376.88 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a synthesized series of compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing promising results as acetylcholinesterase inhibitors and urease inhibitors .
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Moderate | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | Strong | 0.63 ± 0.001 |
| 7n | Escherichia coli | Weak | Not specified |
| 7o | Staphylococcus aureus | Moderate | 1.13 ± 0.003 |
Enzyme Inhibition
The compound also exhibits notable enzyme inhibition capabilities. In particular, it has been linked to strong inhibitory effects on urease, an enzyme crucial for the survival of certain pathogenic bacteria. The IC50 values for some related compounds were significantly lower than that of thiourea, a standard reference compound .
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | Urease | 2.14 ± 0.002 |
| 7m | Urease | 0.63 ± 0.001 |
| Reference | Thiourea | 21.25 ± 0.15 |
Binding Affinity Studies
Fluorescence measurements have been employed to assess the binding interactions between synthesized compounds and bovine serum albumin (BSA). These studies are essential for understanding the pharmacokinetics and bioavailability of the compounds in biological systems .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives of pyrimidine and evaluated their antimicrobial efficacy against various strains, including resistant strains of bacteria. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity.
- Urease Inhibition Research : Another study focused on the urease inhibition capabilities of similar compounds, highlighting their potential as therapeutic agents against infections caused by urease-producing bacteria.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone?
Methodological Answer: A stepwise approach is advised:
- Sulfonation: Introduce the sulfone group via oxidation of the corresponding sulfide intermediate using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
- Pyrimidine Core Formation: Use a palladium-catalyzed cross-coupling reaction to attach the 4-chlorophenylthio group to the pyrimidine ring, similar to methods in for methyl sulfone derivatives .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high purity (>98% by HPLC) .
Key Considerations:
- Monitor reaction progress via TLC or LC-MS to avoid over-oxidation.
- Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates.
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and sulfone group geometry, as demonstrated in pyrimidine derivatives in .
- Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error.
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the sulfone substituent on reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare sulfone vs. sulfide analogs to quantify electron-withdrawing effects .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and stability .
- Data Validation: Cross-reference computational results with experimental NMR chemical shifts and X-ray bond lengths.
Q. Example Table: DFT-Calculated Bond Lengths vs. Experimental (X-ray)
| Bond Type | Calculated (Å) | Experimental (Å) |
|---|---|---|
| S=O (sulfone) | 1.43 | 1.45 |
| C-S (pyrimidine) | 1.78 | 1.76 |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water) to rule out impurities >99% .
- Assay Standardization:
- Replicate assays under controlled conditions (pH, temperature).
- Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Meta-Analysis: Aggregate data from peer-reviewed studies (excluding commercial sources like BenchChem) to identify trends.
Q. How does the sulfone group influence stability under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under N₂ vs. O₂ atmospheres. Sulfones typically degrade at >250°C .
- Photostability Testing: Expose samples to UV light (λ = 254 nm) and monitor degradation via LC-MS. Sulfone derivatives are generally more stable than sulfides due to reduced radical formation .
Example Stability Data:
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| UV, 24 hrs | <5% | None detected |
| 40°C, 75% RH, 7d | 12% | Hydrolyzed sulfone |
Q. What advanced techniques analyze reaction byproducts during synthesis?
Methodological Answer:
- LC-MS/MS: Identify trace byproducts (e.g., over-oxidized sulfones or dimeric species) with MRM (multiple reaction monitoring) .
- Isolation via Prep-HPLC: Collect fractions of unexpected peaks for structural elucidation via NMR.
Data Contradiction Analysis
Q. How to address conflicting solubility reports in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled Solubility Studies:
- Use standardized solvent systems (e.g., USP-grade DMSO, ethanol).
- Measure saturation concentrations via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine derivatives) .
- Consider Polymorphism: Screen for crystalline forms (Form I vs. II) using PXRD, as polymorphs can exhibit 10–100x solubility differences.
Q. What causes variability in catalytic activity during cross-coupling reactions?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄, Pd(OAc)₂, and ligand-free conditions. shows ligand-free Pd catalysts improve yields for sulfone-containing pyrimidines .
- Oxygen Sensitivity: Degassed solvents and Schlenk techniques may reduce Pd catalyst deactivation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
